molecular formula C4H9N3OS2 B14158739 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide CAS No. 3984-30-3

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide

Katalognummer: B14158739
CAS-Nummer: 3984-30-3
Molekulargewicht: 179.3 g/mol
InChI-Schlüssel: MJKDGEMYBONGQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C4H9N3OS2. It is a derivative of hydrazinecarboxamide, containing a 1,3-disulfanylpropan-2-ylidene functional group.

Vorbereitungsmethoden

The synthesis of 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide involves several steps. One common method includes the reaction of hydrazinecarboxamide with a disulfanylpropan-2-ylidene precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity .

Analyse Chemischer Reaktionen

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in redox biology due to its ability to form and break disulfide bonds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting diseases that involve oxidative stress.

    Industry: It is used in the development of new materials with specific redox properties.

Wirkmechanismus

The mechanism of action of 2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide involves its ability to form and break disulfide bonds. This redox activity is crucial in many biological processes, including protein folding and signal transduction. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which can alter the protein’s structure and function .

Vergleich Mit ähnlichen Verbindungen

2-(1,3-Disulfanylpropan-2-ylidene)hydrazinecarboxamide is unique due to its specific disulfanylpropan-2-ylidene functional group. Similar compounds include:

Eigenschaften

CAS-Nummer

3984-30-3

Molekularformel

C4H9N3OS2

Molekulargewicht

179.3 g/mol

IUPAC-Name

[1,3-bis(sulfanyl)propan-2-ylideneamino]urea

InChI

InChI=1S/C4H9N3OS2/c5-4(8)7-6-3(1-9)2-10/h9-10H,1-2H2,(H3,5,7,8)

InChI-Schlüssel

MJKDGEMYBONGQZ-UHFFFAOYSA-N

Kanonische SMILES

C(C(=NNC(=O)N)CS)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.